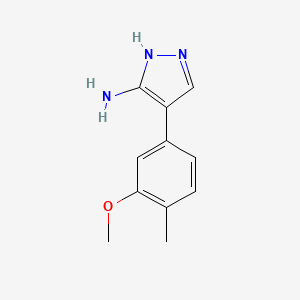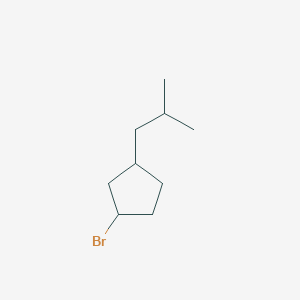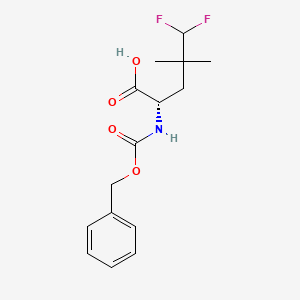
(2S)-5,5-difluoro-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of benzyloxycarbonyl and difluoro groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the difluoro groups: The difluoro groups are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the pentanoic acid backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection and final modifications: The Cbz protecting group is removed under mild acidic or hydrogenolytic conditions, and any final modifications are made to obtain the desired compound.
Industrial Production Methods
Industrial production of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the difluoro groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the difluoro groups can enhance the compound’s stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or by modifying key amino acid residues, thereby affecting the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-{[(benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid: Lacks the difluoro groups, which may result in different reactivity and stability.
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4-methylpentanoic acid: Contains only one methyl group, which may affect its steric properties and reactivity.
Uniqueness
The presence of both benzyloxycarbonyl and difluoro groups in (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid makes it unique compared to similar compounds. These structural features contribute to its distinct chemical properties, such as increased stability, reactivity, and potential for specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H19F2NO4 |
|---|---|
Peso molecular |
315.31 g/mol |
Nombre IUPAC |
(2S)-5,5-difluoro-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,13(16)17)8-11(12(19)20)18-14(21)22-9-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
Clave InChI |
SYDODIRJNNMNRR-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(F)F |
SMILES canónico |
CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



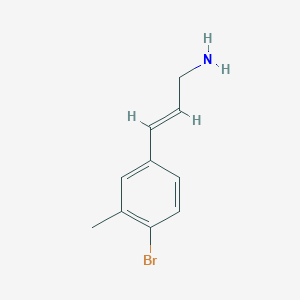
![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)
![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)
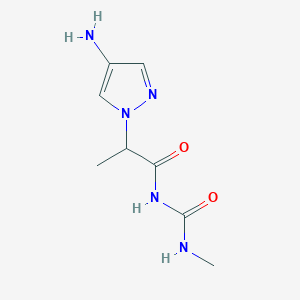
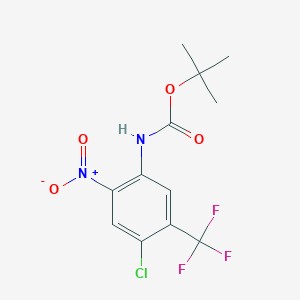
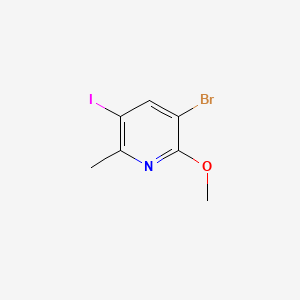




![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
